molecular formula C19H16ClNO2S B5012605 N-(3-chloro-4-methylphenyl)-4-biphenylsulfonamide

N-(3-chloro-4-methylphenyl)-4-biphenylsulfonamide

Cat. No. B5012605
M. Wt: 357.9 g/mol
InChI Key: WWIUBGJFDCWMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-4-biphenylsulfonamide, also known as N-(4-chloro-3-methylphenyl)-4-phenylsulfonamide or CBPS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. CBPS is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess potent analgesic and anti-inflammatory properties.

Mechanism of Action

CBPS exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. CBPS specifically targets the COX-2 isoform, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
CBPS has been shown to possess potent analgesic and anti-inflammatory properties. It has been demonstrated to reduce pain and inflammation in various animal models of inflammatory conditions. CBPS has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

CBPS is a potent and selective COX-2 inhibitor, making it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, like all drugs, CBPS has limitations and potential side effects that must be taken into consideration when designing experiments.
List of

Future Directions

1. Investigating the potential therapeutic applications of CBPS in various inflammatory conditions.
2. Studying the molecular mechanisms underlying the analgesic and anti-inflammatory effects of CBPS.
3. Developing novel derivatives of CBPS with improved pharmacological properties.
4. Investigating the potential use of CBPS in combination with other drugs for the treatment of inflammatory conditions.
5. Studying the potential side effects and toxicities of CBPS in preclinical and clinical studies.
6. Investigating the pharmacokinetics and pharmacodynamics of CBPS in various animal models and human subjects.
7. Studying the potential use of CBPS in the prevention and treatment of various types of cancer.
8. Investigating the potential use of CBPS in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

CBPS can be synthesized through a multi-step process starting from 3-chloro-4-methylbenzonitrile and 4-biphenylsulfonyl chloride. The first step involves the conversion of 3-chloro-4-methylbenzonitrile to 3-chloro-4-methylphenylamine, which is then reacted with 4-biphenylsulfonyl chloride to yield CBPS.

Scientific Research Applications

CBPS has been extensively studied for its potential therapeutic applications. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c1-14-7-10-17(13-19(14)20)21-24(22,23)18-11-8-16(9-12-18)15-5-3-2-4-6-15/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIUBGJFDCWMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.